

Inter-laboratory study on the characterization of Pigment Red 5

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pigment red 5*

Cat. No.: *B1583872*

[Get Quote](#)

A Comparative Guide to the Characterization of Pigment Red 5

This guide provides a comparative analysis of **Pigment Red 5** (PR5), a synthetic organic pigment from the naphthol azo group. It is intended for researchers, scientists, and professionals in drug development and other fields where precise pigment characterization is crucial. This document summarizes key physicochemical properties, compares PR5 with common alternative red pigments, and details the experimental protocols for its analysis.

Physicochemical Properties of Pigment Red 5

Pigment Red 5 is an orange-red powder known for its bright color.^[1] It is insoluble in water but soluble in ethanol and slightly soluble in acetone.^{[1][2]} Its key identifying information is listed in Table 1.

Table 1: Physicochemical Properties of **Pigment Red 5**

Property	Value	Reference
C.I. Name	Pigment Red 5 (PR5)	[3][4]
C.I. Number	12490	[3][4]
CAS Number	6410-41-9	[3][4]
Molecular Formula	C ₃₀ H ₃₁ ClN ₄ O ₇ S	[2][3]
Molecular Weight	627.11 g/mol	[3][5]
Appearance	Orange-red powder	[1]
Melting Point	306 °C	[1]
Water Solubility	7.8 µg/L at 23°C	[2]
IUPAC Name	N-(5-chloro-2,4-dimethoxyphenyl)-4-[[5-(diethylsulfamoyl)-2-methoxyphenyl]diazenyl]-3-hydroxynaphthalene-2-carboxamide	[5]

Comparative Analysis with Alternative Red Pigments

The selection of a red pigment is highly dependent on the specific application, considering factors like color quality, lightfastness, opacity, and cost.[6] PR5 is often compared with other organic and inorganic red pigments. Table 2 provides a comparison of PR5 with some common alternatives.

Table 2: Comparison of **Pigment Red 5** with Other Red Pigments

Pigment	Chemical Class	Color Characteristics	Lightfastness	Key Features
Pigment Red 5 (PR5)	Naphthol Azo	Bright, bluish-red	Good (7-8)[4] [2]	Good solvent resistance; used in inks, coatings, and cosmetics.
Cadmium Red (PR108)	Inorganic (Cadmium Selenosulfide)	Strong, opaque, vivid red	Excellent	High opacity and chroma, but contains heavy metals.[6][7]
Quinacridone Red (PR122)	Quinacridone	Transparent, vibrant bluish-red to magenta	Excellent (7-8)	High tint strength and weather resistance.[6]
Naphthol Red (PR170)	Naphthol Azo	Varies from orange-red to deep violet	Varies by manufacturer	Wide range of shades available.[7]
Iron Oxide Red (PR101)	Inorganic (Iron(III) oxide)	Opaque, duller brownish-red	Excellent (8)	Excellent stability and opacity, cost-effective.

Experimental Protocols for Characterization

A comprehensive characterization of **Pigment Red 5** involves multiple analytical techniques to determine its purity, structure, and physical properties.[8]

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is used to separate and quantify the main pigment component and any impurities.

- Instrumentation: HPLC system with a Diode Array Detector (DAD) or Mass Spectrometry (MS) detector.

- Column: C18 reverse-phase column.
- Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., ammonium acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).
- Detection: UV-Vis detection at the maximum absorbance wavelength of **Pigment Red 5** (around 530 nm) and other wavelengths to monitor for impurities.
- Sample Preparation: A known amount of the pigment is accurately weighed and dissolved in a suitable solvent, such as a methanol/ammonium hydroxide mixture, potentially with sonication to aid dissolution. The solution is then diluted to a known volume and filtered through a 0.45 μm filter before injection.
- Data Analysis: Purity is determined by the area percentage of the main peak relative to the total peak area in the chromatogram.

2. Fourier-Transform Infrared Spectroscopy (FTIR) for Structural Analysis

FTIR spectroscopy is employed to identify the functional groups present in the pigment's molecular structure.

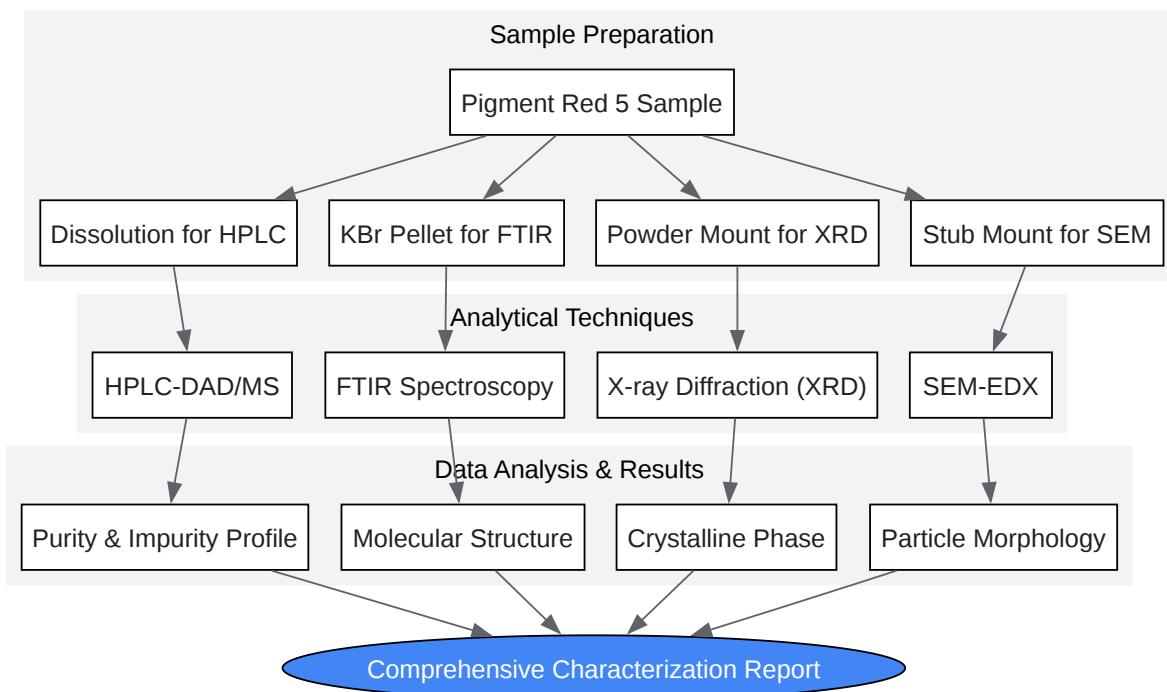
- Instrumentation: FTIR spectrometer.
- Sample Preparation: The pigment sample is typically mixed with potassium bromide (KBr) and pressed into a pellet.^[5]
- Data Acquisition: The spectrum is recorded in the mid-infrared range (typically 4000-400 cm^{-1}).
- Data Analysis: The resulting spectrum is analyzed by identifying characteristic absorption bands corresponding to specific functional groups (e.g., -N=N- azo group, -OH, C=O, and aromatic rings) to confirm the pigment's identity.^[9]

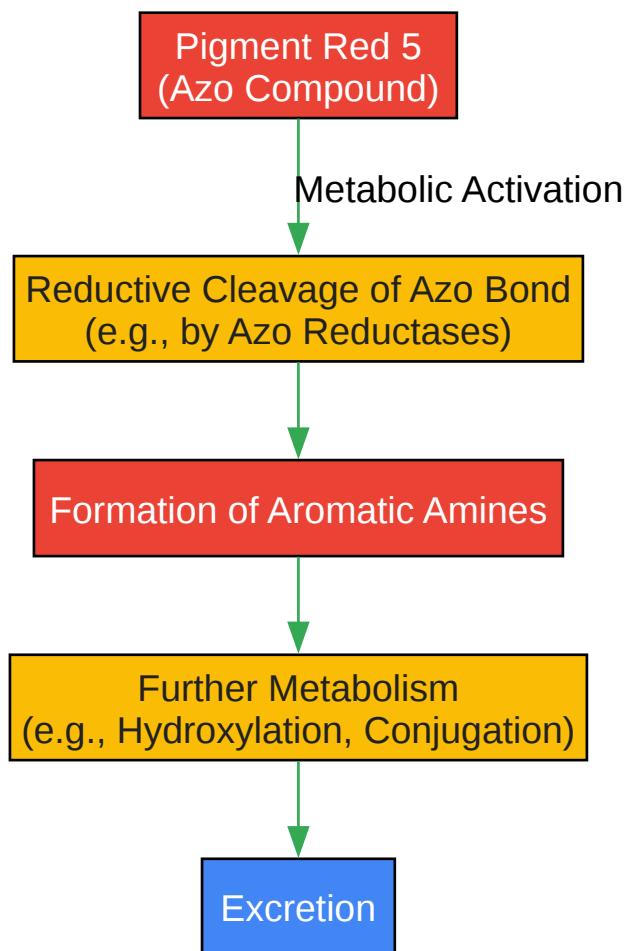
3. X-ray Diffraction (XRD) for Crystalline Structure Analysis

XRD is used to determine the crystalline form of the pigment, which can affect its color and stability.

- Instrumentation: X-ray diffractometer.
- Sample Preparation: The powdered pigment sample is placed on a sample holder.
- Data Acquisition: The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded over a range of 2θ angles.[8]
- Data Analysis: The resulting diffractogram, with its characteristic peaks, provides a fingerprint of the pigment's crystalline phase.[8]

4. Scanning Electron Microscopy (SEM) for Particle Morphology


SEM is utilized to visualize the size, shape, and surface texture of the pigment particles.


- Instrumentation: Scanning Electron Microscope with an Energy Dispersive X-ray (EDX) detector.[8]
- Sample Preparation: The pigment powder is mounted on a sample stub using conductive tape and may be sputter-coated with a conductive material (e.g., gold) to prevent charging.
- Data Acquisition: A focused beam of electrons scans the sample surface to generate high-resolution images. The EDX detector can be used for elemental analysis of the sample.[8]
- Data Analysis: The images reveal the morphology of the pigment particles, which influences properties like opacity and dispersibility.[8]

Visualizations

Experimental Workflow for Pigment Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of **Pigment Red 5**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pigment Red 5 | 6410-41-9 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. union-pigment.com [union-pigment.com]
- 4. Pigment red 5 (pr5) - ORGANIC PIGMENT RED - L COLOR [l-color.com]
- 5. Pigment Red 5 | C30H31ClN4O7S | CID 82169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pigment Red 57:1 vs. Other Reds: Which Is Best? [chemalog.com]
- 7. jacksonsart.com [jacksonsart.com]
- 8. scispace.com [scispace.com]
- 9. Pigment red 5 | 6410-41-9 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [Inter-laboratory study on the characterization of Pigment Red 5]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1583872#inter-laboratory-study-on-the-characterization-of-pigment-red-5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com